molecular formula C35H45N2O6P B145326 Dspacer cep CAS No. 129821-76-7

Dspacer cep

Cat. No.: B145326
CAS No.: 129821-76-7
M. Wt: 620.7 g/mol
InChI Key: XZGSDLJMHWJDHL-JUWSMZLESA-N
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Description

Dspacer CE Phosphoramidite, commonly referred to as Dspacer, is a synthetic compound used in oligonucleotide synthesis. It is a derivative of tetrahydrofuran and consists of a 1’,2’-Dideoxyribose without any nucleic base attached. This compound is known for its ability to introduce stable abasic sites within oligonucleotides, which are useful in various biochemical and molecular biology applications .

Mechanism of Action

Target of Action

Dspacer CE Phosphoramidite, also known as dSpacer, is primarily used to introduce a stable abasic site within an oligonucleotide . The primary targets of dSpacer are the nucleic acids (DNA or RNA) in which it is incorporated. The role of these targets is to carry genetic information and facilitate various biological processes.

Mode of Action

Dspacer interacts with its targets by being incorporated into the oligonucleotide during the synthesis process . It introduces a stable abasic site, which is a location in the DNA that has lost a purine or pyrimidine base . This results in a change in the structure of the oligonucleotide, potentially affecting its interaction with other molecules and its overall function.

Biochemical Pathways

The introduction of a stable abasic site by dSpacer can affect various biochemical pathways. For instance, it can influence the process of DNA replication and transcription, as these processes rely on the correct pairing of bases. The presence of an abasic site can disrupt this pairing, leading to errors . Additionally, dSpacer can be used to study DNA repair mechanisms, as abasic sites are common intermediates in base excision repair processes .

Pharmacokinetics

The pharmacokinetics of dSpacer, like other oligonucleotide modifications, would largely depend on the specific context in which it is used. For instance, the stability of the abasic site introduced by dSpacer could potentially enhance the resistance of the oligonucleotide to degradation, thereby affecting its distribution and elimination . Furthermore, the incorporation of dSpacer could also influence the absorption and distribution of the oligonucleotide, depending on the cellular and molecular context.

Result of Action

The primary molecular effect of dSpacer’s action is the introduction of a stable abasic site within an oligonucleotide . This can lead to various cellular effects, depending on the context. For example, in a research setting, this could be used to study the effects of abasic sites on DNA repair mechanisms, DNA replication, and transcription . In a therapeutic context, the introduction of abasic sites could potentially be used to disrupt the function of specific genes or RNAs.

Action Environment

The action, efficacy, and stability of dSpacer can be influenced by various environmental factors. For instance, the efficiency of incorporation of dSpacer into an oligonucleotide can be affected by the conditions of the synthesis process . Additionally, the stability of the abasic site introduced by dSpacer can be influenced by factors such as pH and the presence of certain enzymes . Finally, the cellular environment can also impact the action of dSpacer, as factors such as cellular uptake and intracellular distribution can influence the ultimate effect of the oligonucleotide modification.

Biochemical Analysis

Biochemical Properties

Dspacer CEP plays a crucial role in biochemical reactions. It is used to introduce a stable abasic site within an oligonucleotide . This abasic site can interact with various enzymes, proteins, and other biomolecules, influencing the overall biochemical reaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stable abasic site introduced by this compound can interact with DNA polymerases and apurinic/apyrimidinic endonucleases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dspacer CE Phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Dspacer CE Phosphoramidite involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure batch-to-batch consistency. The compound is typically stored under anhydrous conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Dspacer CE Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Anhydrous Acetonitrile: Used as a solvent for the coupling reactions.

    Ammonia: Used for deprotection of the DMT groups.

    Phosphoramidite Reagents:

Major Products Formed

The major products formed from these reactions are modified oligonucleotides with stable abasic sites, which are useful for various biochemical studies .

Scientific Research Applications

Dspacer CE Phosphoramidite has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.

    Biology: Employed in the study of DNA repair mechanisms and the effects of abasic sites on DNA structure and function.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of DNA chips and other diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dspacer CE Phosphoramidite is unique in its ability to introduce stable abasic sites within oligonucleotides without causing significant distortion to the sugar-phosphate backbone. This makes it particularly useful for studying the effects of abasic sites on DNA structure and function, as well as for developing diagnostic and therapeutic tools .

Properties

IUPAC Name

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSDLJMHWJDHL-JUWSMZLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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